3-(Tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid
CAS No.: 1251010-77-1
Cat. No.: VC7941296
Molecular Formula: C12H19NO5
Molecular Weight: 257.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251010-77-1 |
|---|---|
| Molecular Formula | C12H19NO5 |
| Molecular Weight | 257.28 |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15) |
| Standard InChI Key | HZNSXHWBKZWPAT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
Core Bicyclic Framework
The molecular architecture of 3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid centers on a bicyclo[3.2.1]octane system, a seven-membered ring fused to a three-membered ring. The "8-oxa" designation indicates an oxygen atom at position 8, while the "3-aza" term signifies a nitrogen atom at position 3, which is further functionalized with a Boc group. The carboxylic acid moiety at position 6 introduces acidity and hydrogen-bonding capabilities .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1251010-77-1 | |
| Molecular Formula | C₁₂H₁₉NO₅ | |
| Molecular Weight | 257.28 g/mol | |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid | |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O |
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid typically involves multi-step protocols:
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Bicyclic Core Formation: Cyclization reactions using precursors like tropinone or azabicyclic intermediates under basic conditions (e.g., sodium hydride in THF).
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Boc Protection: Introduction of the tert-butoxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
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Carboxylic Acid Functionalization: Oxidation or hydrolysis of a precursor ester or nitrile group to yield the final carboxylic acid .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bicyclization | NaH, THF, 0°C → RT | 60–70% |
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, RT | 85–90% |
| Acid Formation | KMnO₄, H₂O/acetone, reflux | 75–80% |
Industrial-Scale Production
Industrial manufacturing often employs continuous flow reactors to enhance reaction control and scalability. Purification leverages recrystallization from ethanol/water mixtures or chromatography on silica gel.
Applications in Research and Industry
Pharmaceutical Intermediate
The Boc-protected amine and carboxylic acid groups make this compound a valuable building block in drug discovery. It serves as a precursor for:
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Neuromodulators: Analogues targeting sigma receptors or monoamine transporters .
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Antiviral Agents: Bicyclic scaffolds in protease inhibitors.
Material Science
The rigid bicyclic structure enhances thermal stability in polymers. Derivatives have been explored as crosslinkers in epoxy resins and polyurethanes.
Agrochemical Development
Functionalization of the carboxylic acid group enables synthesis of herbicidal and fungicidal agents, particularly those requiring stereochemical precision .
Related Compounds and Analogues
Table 3: Comparison of Bicyclic Derivatives
| Compound Name | CAS No. | Molecular Formula | Key Feature |
|---|---|---|---|
| 8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid | 1159826-74-0 | C₁₃H₂₁NO₄ | Boc at position 8, no oxa group |
| 3-Azabicyclo[3.2.1]octane-6-carboxylic acid | 18507025 | C₈H₁₃NO₂ | Unprotected amine |
Functional Analogues
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